

physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-methylisobenzofuran-1(3H)-one

Cat. No.: B1526700

[Get Quote](#)

An In-Depth Technical Guide to 5-Bromo-4-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on **5-Bromo-4-methylisobenzofuran-1(3H)-one**. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this compound's physicochemical properties, its synthesis, and its potential within the landscape of modern drug discovery. The isobenzofuranone scaffold is a recurring motif in biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for unlocking their full therapeutic potential. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to confidently and effectively work with this intriguing molecule.

Molecular and Physicochemical Profile

5-Bromo-4-methylisobenzofuran-1(3H)-one, a halogenated and methylated derivative of the isobenzofuranone core, possesses a unique combination of electronic and steric features that influence its chemical behavior and biological interactions.

Structural and General Information

Property	Value	Source
IUPAC Name	5-bromo-4-methyl-3H-2-benzofuran-1-one	PubChem [1]
CAS Number	1255206-67-7	PubChem [1]
Molecular Formula	C ₉ H ₇ BrO ₂	PubChem [1]
Molecular Weight	227.05 g/mol	PubChem [1]
Canonical SMILES	CC1=C(C=CC2=C1COC2=O)Br	PubChem [1]
InChIKey	IRAKZLQFUGTIGE-UHFFFAOYSA-N	PubChem [1]

Computed Physicochemical Properties

While experimental data for some physical properties of this specific molecule are not readily available in the public domain, computational models provide valuable estimations for guiding experimental design. These values are calculated based on the compound's structure and should be considered as approximations.

Property	Predicted Value	Source
XLogP3	2.4	PubChem [1]
Topological Polar Surface Area	26.3 Å ²	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	0	PubChem [1]

The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the molecule may have a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates. The topological polar

surface area (TPSA) of 26.3 \AA^2 is well within the range typically associated with good oral bioavailability.

Synthesis and Purification

The synthesis of **5-Bromo-4-methylisobenzofuran-1(3H)-one** can be achieved through various synthetic routes. One reported method involves the palladium-catalyzed carbonylation of 3-bromo-2-methylbenzyl alcohol. Another approach utilizes the bromination of a stannylated precursor. A particularly accessible route, detailed in *Organic Letters*, involves the cyclization of 4-bromo-2,3-dimethylbenzoic acid.^[2]

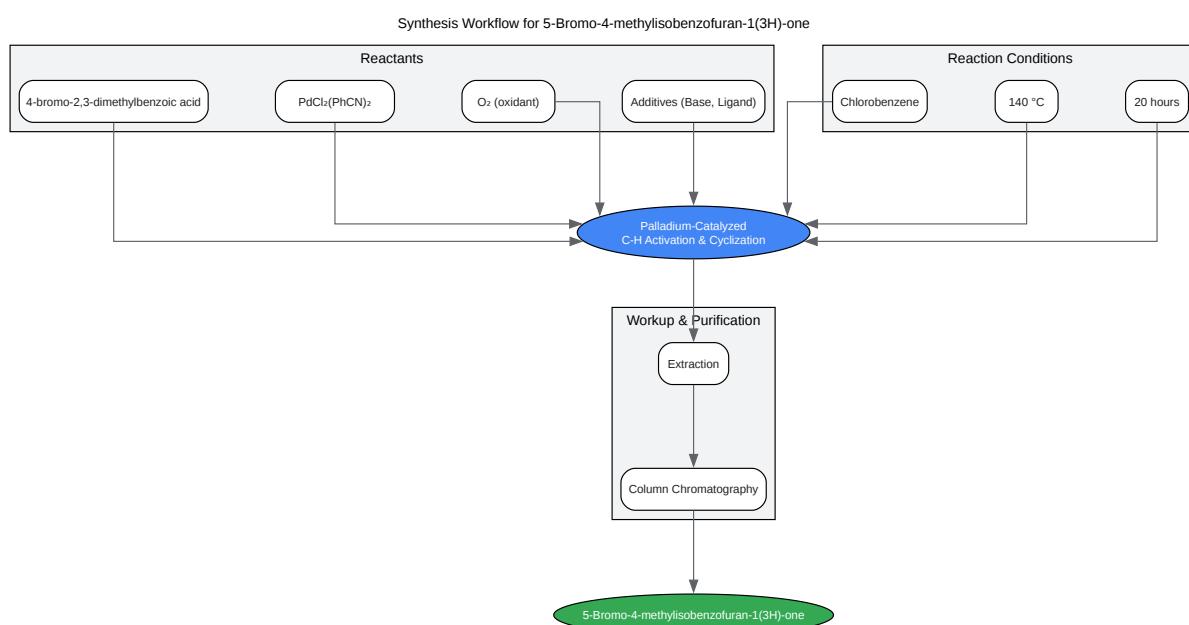
Experimental Protocol: Cyclization of 4-bromo-2,3-dimethylbenzoic acid

This protocol is adapted from a general methodology for the synthesis of related isobenzofuranones and provides a reliable route to the target compound.

Materials:

- 4-bromo-2,3-dimethylbenzoic acid
- 3-(Trifluoromethyl)pyridin-2-ol
- Dipotassium hydrogenphosphate (K_2HPO_4)
- Bis(benzonitrile)palladium(II) dichloride $[\text{PdCl}_2(\text{PhCN})_2]$
- Oxygen (O_2)
- Acetic anhydride (Ac_2O)
- Chlorobenzene

Procedure:


- To a pressure vessel, add 4-bromo-2,3-dimethylbenzoic acid, 3-(trifluoromethyl)pyridin-2-ol, dipotassium hydrogenphosphate, and bis(benzonitrile)palladium(II) dichloride.

- Evacuate and backfill the vessel with oxygen.
- Add acetic anhydride and chlorobenzene to the vessel.
- Seal the vessel and heat the reaction mixture to 140 °C for 20 hours under an oxygen atmosphere (approximately 20686.5 Torr).
- After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
- The reaction mixture can then be worked up using standard organic chemistry techniques, including extraction and column chromatography, to isolate and purify the **5-Bromo-4-methylisobenzofuran-1(3H)-one** product. A yield of approximately 43% has been reported for this transformation.[\[2\]](#)

Causality Behind Experimental Choices:

- Palladium Catalyst: Bis(benzonitrile)palladium(II) dichloride is a common palladium(II) source for catalytic cycles. The benzonitrile ligands are labile and easily displaced, allowing for the coordination of reactants.
- Oxidant: Oxygen serves as the terminal oxidant in this catalytic cycle, regenerating the active palladium species.
- Solvent and Temperature: Chlorobenzene is a high-boiling solvent suitable for the elevated temperatures required for this reaction. The high temperature provides the necessary activation energy for the C-H activation and subsequent cyclization steps.
- Additives: Dipotassium hydrogenphosphate acts as a base, while acetic anhydride may serve as a dehydrating agent. The pyridinol derivative can act as a ligand to modulate the reactivity of the palladium catalyst.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **5-Bromo-4-methylisobenzofuran-1(3H)-one**.

Chemical Reactivity and Stability

The chemical reactivity of **5-Bromo-4-methylisobenzofuran-1(3H)-one** is dictated by the interplay of its functional groups: the lactone, the aromatic ring, the bromo substituent, and the methyl group.

- Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack, particularly under basic or acidic conditions, which can lead to ring-opening.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing bromo, methyl, and lactone functionalities. The bromine atom can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further derivatization.
- Benzylic Position: The methylene group (C3) of the lactone ring is benzylic and can be a site for radical reactions or deprotonation under strong basic conditions.

Stability:

The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases to prevent degradation.^[3] The recommended storage temperature is between 2-8°C.^[3]

Spectroscopic Characterization

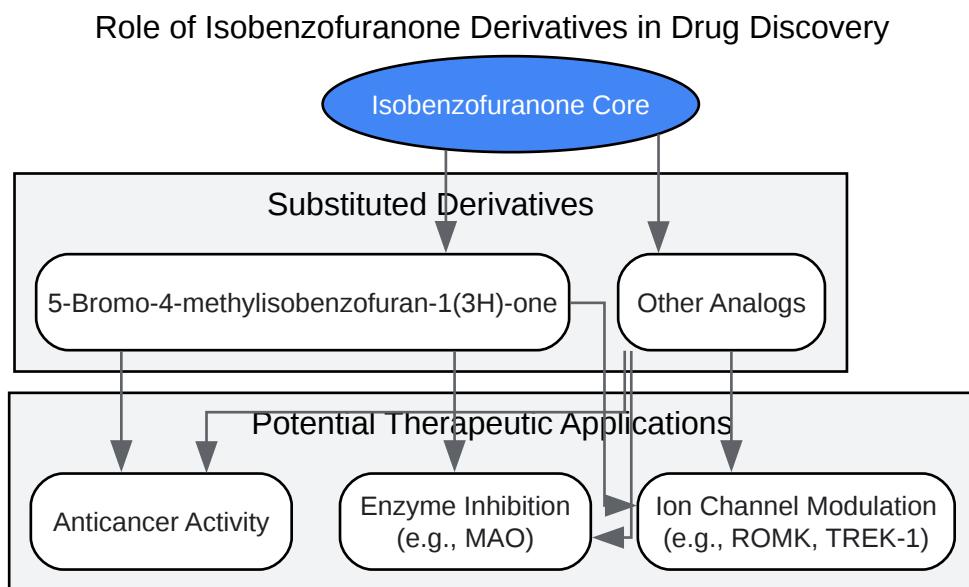
Definitive spectroscopic data for **5-Bromo-4-methylisobenzofuran-1(3H)-one** is not widely published. However, based on the structure and data from analogous compounds, the expected spectral features are as follows:

- ^1H NMR:
 - A singlet for the methyl protons.
 - A singlet for the methylene protons of the lactone ring.
 - Signals in the aromatic region corresponding to the protons on the benzene ring.
- ^{13}C NMR:
 - A signal for the carbonyl carbon of the lactone.

- Signals for the quaternary and protonated carbons of the aromatic ring.
- A signal for the methylene carbon of the lactone.
- A signal for the methyl carbon.
- IR Spectroscopy:
 - A strong absorption band characteristic of the lactone carbonyl stretch, typically in the range of 1760-1800 cm^{-1} .
 - Bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic groups.
 - A band for the C-Br stretch.
- Mass Spectrometry:
 - The molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio).
 - Fragmentation patterns corresponding to the loss of CO, CO_2 , and other fragments.

Applications in Drug Discovery and Development

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, enzyme inhibitory, and antiproliferative effects.


- Enzyme Inhibition: Isobenzofuranone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against monoamine oxidases (MAO), which are targets for the treatment of neurological disorders.[\[4\]](#)
- Ion Channel Modulation: Substituted isobenzofuranones have been investigated as modulators of ion channels. For example, derivatives have been discovered as inhibitors of the renal outer medullary potassium channel (ROMK), suggesting potential applications as novel diuretics.[\[5\]](#) Additionally, they have been explored as inhibitors of the TREK-1

potassium channel, which may have neuroprotective effects in conditions like ischemic stroke.[6]

- **Anticancer Activity:** The antiproliferative properties of isobenzofuranones against various cancer cell lines have been documented.[7] The specific substitution pattern on the aromatic ring and at the C3 position of the lactone can significantly influence the cytotoxic potency.

The presence of the bromo and methyl groups on **5-Bromo-4-methylisobenzofuran-1(3H)-one** provides opportunities for structure-activity relationship (SAR) studies. The bromine atom can be replaced with other functional groups via cross-coupling reactions to explore the effect of different substituents on biological activity. The methyl group provides a steric and electronic influence that can be compared with other alkyl or functional groups at that position.

Logical Relationship of Isobenzofuranone Derivatives in Drug Discovery

[Click to download full resolution via product page](#)

Caption: The central role of the isobenzofuranone scaffold and its derivatives in exploring various therapeutic targets.

Safety and Handling

Based on the available safety data for this compound and related structures, the following precautions should be observed:

Hazard Statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Avoid generating dust.
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

5-Bromo-4-methylisobenzofuran-1(3H)-one is a compound of significant interest due to its membership in the biologically active isobenzofuranone family. While a complete experimental

characterization is not yet publicly available, this guide has synthesized the existing computational data, a plausible synthetic route, and the broader context of its potential applications in drug discovery. The strategic placement of the bromo and methyl substituents offers a rich platform for further chemical exploration and the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on studies involving this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methylisobenzofuran-1(3H)-one | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. achmem.com [achmem.com]
- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526700#physical-and-chemical-properties-of-5-bromo-4-methylisobenzofuran-1-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com